Butanoic acid, 3-[(1-methylethyl)amino]- Butanoic acid, 3-[(1-methylethyl)amino]-
Brand Name: Vulcanchem
CAS No.: 16217-38-2
VCID: VC13371196
InChI: InChI=1S/C7H15NO2/c1-5(2)8-6(3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
SMILES: CC(C)NC(C)CC(=O)O
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol

Butanoic acid, 3-[(1-methylethyl)amino]-

CAS No.: 16217-38-2

Cat. No.: VC13371196

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 3-[(1-methylethyl)amino]- - 16217-38-2

Specification

CAS No. 16217-38-2
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name 3-(propan-2-ylamino)butanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-5(2)8-6(3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
Standard InChI Key MYCXVCIWQRXWFS-UHFFFAOYSA-N
SMILES CC(C)NC(C)CC(=O)O
Canonical SMILES CC(C)NC(C)CC(=O)O

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 3-[(1-methylethyl)amino]butanoic acid, reflecting its four-carbon carboxylic acid chain with an isopropylamino group at the third carbon. Its molecular formula is C₇H₁₃NO₂, corresponding to a molecular weight of 145.18 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00) . The structure features a secondary amine (-NH-CH(CH₃)₂) and a carboxylic acid (-COOH), which influence its solubility, reactivity, and intermolecular interactions.

Table 1: Key Identifiers of Butanoic Acid, 3-[(1-Methylethyl)amino]-

PropertyValue
IUPAC Name3-[(1-Methylethyl)amino]butanoic acid
Molecular FormulaC₇H₁₃NO₂
Molecular Weight145.18 g/mol
CAS Registry NumberNot yet assigned
SMILES NotationCC(C)NCC(CC(=O)O)C

Stereochemical Considerations

While the compound lacks chiral centers in its minimal structure, synthetic routes or derivatives may introduce stereoisomerism. For example, analogous compounds like methyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate (PubChem CID 11160686) exhibit defined stereochemistry, underscoring the importance of reaction conditions in controlling stereochemical outcomes .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-[(1-methylethyl)amino]butanoic acid can be inferred from methods used for structurally related compounds. A common strategy involves:

  • Amination of Halogenated Intermediates: Reacting 3-bromobutanoic acid with isopropylamine under basic conditions. This approach mirrors the synthesis of 3-(methylamino)butanoic acid, where alkylation of ammonia or primary amines with halogenated precursors yields target amino acids .

  • Reductive Amination: Condensing ketone precursors (e.g., 3-oxobutanoic acid) with isopropylamine in the presence of reducing agents like sodium cyanoborohydride. This method is advantageous for avoiding harsh alkylation conditions .

Optimization Strategies

Patent CN112500316A highlights critical parameters for synthesizing analogous amino acid derivatives, emphasizing solvent selection and base strength to minimize impurities . For instance:

  • Solvent Choice: Water-immiscible solvents like toluene or methyl tert-butyl ether improve yield by reducing side reactions .

  • Temperature Control: Maintaining reactions at 20°C for 10 hours optimizes conversion rates while preventing decomposition .

Table 2: Exemplary Reaction Conditions for Synthesis

ParameterOptimal Value
SolventToluene
Temperature20°C
Reaction Time10 hours
BaseSodium hydroxide
Molar Ratio (Acid:Amine)1:1.5

Physicochemical Properties

Physical State and Solubility

The compound is predicted to exist as a white crystalline solid at room temperature, analogous to 3-(methylamino)butanoic acid (melting point: 98–101°C) . Its solubility profile is biphasic:

  • Hydrophilicity: The carboxylic acid group confers moderate water solubility, particularly in basic media where deprotonation occurs.

  • Lipophilicity: The isopropylamino group enhances solubility in organic solvents like dichloromethane or ethyl acetate, as observed in benzimidazole-based analogs .

Spectroscopic Characteristics

While experimental data for this compound are scarce, its infrared (IR) spectrum would likely exhibit:

  • A broad O-H stretch (~2500–3300 cm⁻¹) from the carboxylic acid.

  • N-H bending vibrations (~1600 cm⁻¹) from the secondary amine.

  • C=O stretching (~1700 cm⁻¹) indicative of the acid moiety .

Chemical Reactivity and Functionalization

Acid-Base Behavior

The compound exhibits amphoteric properties due to its ionizable groups:

  • Carboxylic Acid: pKa ≈ 4.8 (similar to butyric acid).

  • Amine: pKa ≈ 10.2 (typical for secondary aliphatic amines) .
    This duality allows for zwitterionic formation in aqueous solutions at neutral pH, impacting its chromatographic behavior and biological activity.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Structurally related amino acids are pivotal in synthesizing protease inhibitors and kinase modulators. For example, BOC-protected analogs are precursors to antidiabetic agents like sitagliptin, highlighting the potential of 3-[(1-methylethyl)amino]butanoic acid in drug discovery .

Agrochemical Uses

The isopropylamino group is common in herbicides and fungicides. Functionalization of the carboxylic acid could yield bioactive molecules with improved soil mobility and target specificity.

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